Hex-3-en-1-yl butanoate
Description
Historical Context and Discovery in Natural Systems
The discovery of hex-3-en-1-yl butanoate is intrinsically linked to the study of plant volatiles and their impact on flavor and scent. This compound has been identified as a natural constituent in a variety of plants and food items. For instance, it is found in safflowers, and has been detected in foods such as cauliflowers, citrus fruits, and tea. np-mrd.org The presence of this compound has also been noted in Acca sellowiana (feijoa), Bistorta manshuriensis, and Medicago sativa (alfalfa). np-mrd.org Furthermore, research has identified it as a metabolite in Glycine max (soybean) and produced by the yeast Saccharomyces cerevisiae. nih.gov Its identification in such a diverse range of natural sources has spurred further investigation into its biosynthesis and ecological functions. The production of this and other "green leaf" volatiles often occurs in response to plant damage, playing a role in plant defense mechanisms. oup.com
Significance and Research Landscape of Ester Volatiles
Ester volatiles, including this compound, represent a significant area of academic and industrial research due to their profound influence on the aroma and flavor of fermented beverages and food products. nih.govvaia.com These compounds, even in trace amounts, can significantly impact the sensory qualities of products like beer, wine, and various foods. nih.govresearchgate.net The research landscape is broad, encompassing their roles in plant-insect interactions, where they can act as attractants or deterrents, influencing herbivory and pollination. oup.comnih.gov In food science, the focus is often on understanding and controlling their formation during processes like fermentation to achieve desired flavor profiles. nih.govresearchgate.net The study of volatile organic compounds (VOCs), including esters, also extends to environmental science and human health, with investigations into their presence as environmental pollutants and potential as disease biomarkers. srjhs.orgnih.govbinasss.sa.cr
Stereoisomeric Considerations: (Z)-Hex-3-en-1-yl butanoate and (E)-Hex-3-en-1-yl butanoate
This compound exists as two stereoisomers, (Z)- and (E)-, which differ in the spatial arrangement of substituents around the carbon-carbon double bond. nist.gov This structural difference leads to distinct physical and sensory properties for each isomer.
(Z)-Hex-3-en-1-yl butanoate , also known as cis-3-hexenyl butyrate (B1204436), is characterized by a fresh, green, and fruity aroma, often with buttery or creamy undertones. np-mrd.orgchembk.com It is found naturally in various fruits and plants, including oranges, lemons, and coriander seed. chembk.com
(E)-Hex-3-en-1-yl butanoate , or trans-3-hexenyl butyrate, also contributes to the green and fruity notes of many flavors. scent.vnthegoodscentscompany.com
The distinct aromatic profiles of these isomers are of particular interest in the flavor and fragrance industry. The biosynthesis of these isomers in plants is a complex process, often involving the lipoxygenase pathway, which is activated in response to tissue damage. cabidigitallibrary.org
Below is an interactive data table detailing the properties of the stereoisomers of this compound.
| Property | (Z)-Hex-3-en-1-yl butanoate | (E)-Hex-3-en-1-yl butanoate |
| Synonyms | cis-3-Hexenyl butyrate, (3Z)-Hex-3-en-1-yl butanoate sielc.com | trans-3-Hexenyl butyrate, (3E)-3-Hexenyl butyrate nist.gov |
| CAS Number | 16491-36-4 sielc.com | 53398-84-8 nist.gov |
| Molecular Formula | C10H18O2 sielc.com | C10H18O2 nist.gov |
| Molecular Weight | 170.25 g/mol sielc.com | 170.2487 g/mol nist.gov |
| Boiling Point | 192 °C chembk.com | 213-215 °C (est.) thegoodscentscompany.com |
| Odor Profile | Fresh, green, fruity, creamy chembk.com | Green, fruity, apple, tropical, fresh scent.vn |
Scope and Objectives of Comprehensive Academic Inquiry
The comprehensive academic inquiry into this compound and other volatile organic compounds (VOCs) is multifaceted, with objectives spanning various scientific disciplines. Key research goals include:
Elucidating Biosynthetic Pathways: A primary objective is to understand the enzymatic and metabolic pathways responsible for the production of these esters in plants and microorganisms. tandfonline.comresearchgate.net This knowledge is crucial for potential metabolic engineering to enhance desirable flavors in foods or to bolster plant defenses.
Investigating Ecological Roles: Research aims to unravel the complex roles of these volatiles in mediating interactions between organisms, such as plant-herbivore, plant-pollinator, and plant-pathogen interactions. oup.comnih.gov This includes studying their function as signaling molecules that can attract beneficial insects or repel pests. frontiersin.org
Analytical Method Development: A significant part of the research focuses on developing and refining analytical techniques for the detection, identification, and quantification of volatile compounds in complex matrices like food and air. researchgate.netstudysmarter.co.uk This includes methods like gas chromatography-mass spectrometry (GC-MS).
Applications in Industry: Academic research provides the foundational knowledge for the practical application of these compounds in the food and fragrance industries. perflavory.comthegoodscentscompany.com This includes optimizing their production and use to create specific sensory experiences.
Environmental and Health Impact Assessment: The study of VOCs also involves assessing their distribution and impact in the environment and their potential effects on human health. srjhs.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hex-3-enyl butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h5-6H,3-4,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHOPXVYTWUHDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCC=CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860181 | |
| Record name | Hex-3-en-1-yl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2142-93-0 | |
| Record name | 3-Hexenyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Natural Occurrence and Biogenesis in Biological Systems
Ecological Distribution in Flora and Fauna
Hex-3-en-1-yl butanoate is found across a diverse range of biological systems, playing a role in the chemical ecology of plants and the metabolic activities of certain microorganisms.
This ester is a common volatile compound in a variety of plant tissues, contributing to their distinct scents. It has been identified in numerous fruits, including mangos, apricots, passion fruits, Chinese quince, plums, citrus fruits, and guavas fragranceconservatory.com. Its presence is not limited to fruits; it is also a component of the aroma profile of certain leaves and vegetables. For instance, it is a key ester in rocket salad leaves (Eruca sativa) and an important aromatic compound in white tea fragranceconservatory.com. Other reported plant sources include soybean (Glycine max) and alfalfa (Medicago sativa) nih.gov.
Below is an interactive data table summarizing the natural occurrence of this compound in various plant species.
| Plant Species | Common Name | Part(s) where found |
| Mangifera indica | Mango | Fruit |
| Prunus armeniaca | Apricot | Fruit |
| Passiflora edulis | Passion fruit | Fruit |
| Chaenomeles sinensis | Chinese Quince | Fruit |
| Prunus domestica | Plum | Fruit |
| Citrus sp. | Citrus fruits | Fruit |
| Psidium guajava | Guava | Fruit |
| Pistacia lentiscus | Mastic | Resin |
| Eruca sativa | Rocket Salad | Leaves |
| Camellia sinensis | White Tea | Leaves |
| Glycine max | Soybean | - |
| Medicago sativa | Alfalfa | - |
| Citrus sinensis | Orange | Peel |
| Citrus limon | Lemon | Peel |
| Coriandrum sativum | Coriander | Seed |
| Pouteria campechiana | Egg Fruit | Fruit |
This table is based on data from multiple sources fragranceconservatory.com.
This compound is also a known metabolite produced by the yeast Saccharomyces cerevisiae nih.gov. This production is a facet of the yeast's fermentation metabolism, where it synthesizes a variety of esters that are crucial to the flavor and aroma profiles of fermented beverages like beer and wine.
Biochemical Pathways of Formation and Biosynthesis
The formation of this compound in biological systems is a multi-step process involving specific enzymatic reactions and precursor molecules derived from primary metabolic pathways.
The final step in the biosynthesis of this compound is an esterification reaction. This process is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the transfer of an acyl group from an acyl-CoA molecule to an alcohol. In the case of this compound, an AAT catalyzes the reaction between butanoyl-CoA and cis-3-hexen-1-ol (B126655). This enzymatic reaction is crucial for the production of a wide array of volatile esters that contribute to the aromas of fruits and flowers. In yeast such as Saccharomyces cerevisiae, a family of alcohol acetyltransferases is responsible for the synthesis of various esters, including ethyl acetate (B1210297) and medium-chain fatty acid ethyl esters, which are formed by coupling an acyl-CoA with an alcohol.
The precursor alcohol, cis-3-hexen-1-ol, is a C6-volatile compound, often referred to as a green leaf volatile (GLV). Its biosynthesis in plants is initiated by the lipoxygenase (LOX) pathway. This pathway is typically activated in response to tissue damage, such as from herbivory or mechanical wounding. The process begins with the release of polyunsaturated fatty acids, primarily linolenic acid, from plant cell membranes.
The key steps involving the lipoxygenase pathway in the formation of the precursor are:
Oxygenation: The enzyme lipoxygenase introduces molecular oxygen into linolenic acid to form 13-hydroperoxy-linolenic acid.
Cleavage: This hydroperoxide is then cleaved by the enzyme hydroperoxide lyase (HPL) into two smaller molecules: (Z)-3-hexenal (a C6-aldehyde) and 12-oxo-(Z)-9-dodecenoic acid.
Reduction: The (Z)-3-hexenal is subsequently reduced by the enzyme alcohol dehydrogenase (ADH) to form cis-3-hexen-1-ol.
This sequence of reactions is the primary route for the production of the alcohol moiety required for this compound synthesis in plants.
The biosynthesis of this compound is dependent on the availability of its two main precursors: cis-3-hexen-1-ol and butyric acid (in its activated form, butanoyl-CoA).
cis-3-Hexen-1-ol: As detailed above, this "leaf alcohol" is a direct product of the lipoxygenase pathway, which is widespread in the plant kingdom wikipedia.org. Its production is a key part of the plant's response to stress and is responsible for the characteristic "green" smell of freshly cut grass.
Butyric acid: This short-chain fatty acid is also produced through biological processes. In plants, the biosynthesis of short-chain fatty acids like butyric acid can occur through various metabolic routes, including the β-oxidation of longer-chain fatty acids. In microorganisms like Clostridium butyricum, butyric acid is a product of fermentation. In the context of ester formation, butyric acid must first be activated to its thioester derivative, butanoyl-CoA, a reaction that requires coenzyme A and ATP.
The convergence of these pathways, providing both the alcohol and the activated acyl-CoA, allows for the enzymatic synthesis of this compound.
Physiological and Ecological Roles in Source Organisms
This compound, as a member of the GLV family, plays significant roles in the interaction of plants with their environment and in their own physiological processes.
Contribution to Plant Volatile Organic Compound (VOC) Emissions
This compound is a component of the volatile organic compounds (VOCs) emitted by plants. These emissions, often triggered by mechanical damage or herbivory, are responsible for the characteristic "green odor" of freshly cut grass and damaged leaves. The release of this and other GLVs into the atmosphere is a rapid response, occurring within seconds to minutes of the stimulus. This emission serves as a crucial signaling mechanism in the plant's interaction with its surroundings.
Involvement in Plant Stress Response and Defense Signaling
The release of this compound is a key element of a plant's response to stress, particularly from herbivore attacks. mdpi.comcsic.es This compound can act as a signaling molecule, both within the emitting plant and between neighboring plants. mdpi.com Research has shown that GLVs can induce the expression of defense-related genes in undamaged plants, a phenomenon known as defense priming. This priming prepares the plant to mount a faster and stronger defense response upon subsequent attack. For instance, exposure to GLVs can lead to the production of other defense compounds and can attract natural predators and parasitoids of the herbivores, thereby providing an indirect defense mechanism for the plant. mdpi.com Furthermore, (Z)-3-hexenyl butyrate (B1204436) has been identified as an inducer of stomatal closure, which can help plants regulate water loss during periods of stress. mdpi.com
| Function | Mechanism |
|---|---|
| Induction of Defense Genes | Acts as a signaling molecule to prime defenses in the same and neighboring plants. |
| Indirect Defense | Attracts natural enemies of herbivores. |
| Stress Mitigation | Induces stomatal closure to regulate water loss. |
Influence on Plant Development and Ripening Processes
Beyond its role in defense, this compound and related GLVs can also influence plant development and ripening. Studies on Vitis vinifera (grapevine) have demonstrated that exogenous application of (Z)-3-hexenyl butyrate can induce ripening. mdpi.com This suggests a role for this compound in the complex biochemical and physiological changes that occur as fruits mature, including sugar accumulation, acid reduction, and the development of color and aroma compounds. mdpi.com The regulation of these processes is critical for reproductive success and seed dispersal in many plant species.
Advanced Synthetic Methodologies and Derivatization
Chemoenzymatic Synthesis and Biocatalysis
Biocatalysis, particularly utilizing enzymes like lipases, presents a green alternative to traditional chemical synthesis for producing flavor esters. These methods operate under mild conditions and exhibit high selectivity.
Lipase-Catalyzed Esterification and Transesterification Reactions
The enzymatic synthesis of hex-3-en-1-yl butanoate and similar esters is primarily achieved through two main lipase-catalyzed reactions: direct esterification and transesterification. Lipases (triacylglycerol hydrolase, EC 3.1.1.3) are effective catalysts for these transformations in non-aqueous environments. redalyc.org
Direct Esterification : This process involves the reaction of an alcohol, such as (Z)-hex-3-en-1-ol, with butyric acid or its derivatives. Immobilized lipases, such as Lipozyme IM-77 (from Rhizomucor miehei) and Novozym 435 (from Candida antarctica), are commonly employed to catalyze this reaction, often achieving high conversion rates. researchgate.netresearchgate.net
Transesterification : This approach involves the transfer of an acyl group from a donor ester to the hexenol. Transesterification can be either reversible or irreversible.
Reversible Transesterification : Utilizes simple esters like ethyl butyrate (B1204436) as the acyl donor. researchgate.net
Irreversible Transesterification : Employs activated acyl donors, such as vinyl butyrate. This method is often preferred as it drives the reaction to completion by converting the vinyl alcohol byproduct into acetaldehyde, preventing the reverse reaction. researchgate.net This technique has been shown to increase reaction rates significantly compared to reversible methods. researchgate.net Crude lipases from plant sources, like rape seedlings, have also proven to be efficient catalysts for this type of reaction. researchgate.netresearchgate.net
Optimization of Biocatalytic Conditions for Yield and Selectivity
Achieving high yields and selectivity in the biocatalytic synthesis of this compound requires careful optimization of several reaction parameters.
Enzyme Selection and Concentration : The choice of lipase (B570770) is crucial. While commercial immobilized enzymes like Novozym 435 are effective, low-cost preparations from germinated plant seedlings have also demonstrated high activity. researchgate.netfao.org Ester yield generally increases with higher enzyme concentration. redalyc.org For instance, a study on (Z)-3-hexen-1-yl caproate synthesis found 50 g/L of germinated rapeseed lipase to be optimal. fao.org
Solvent Medium : The nature of the organic solvent significantly impacts reaction efficiency. Non-polar, hydrophobic solvents like n-hexane and heptane are often superior for esterification reactions, as they minimize the inhibition caused by short-chain reactants and improve the solubility of non-polar substrates. redalyc.orgfao.org A clear relationship has been observed between solvent polarity (logP) and ester synthesis, with higher yields achieved in less polar solvents. fao.org
Substrate Concentration and Molar Ratio : High concentrations of substrates, particularly short-chain carboxylic acids like butyric acid, can inhibit lipase activity. nih.gov Studies have shown that an equimolar ratio of alcohol and acid often results in the highest esterification yield. fao.orgnih.gov For the synthesis of (Z)-3-hexen-1-yl caproate, an optimal concentration of 0.125 M for both the hexenol and the acid was identified. fao.org
Temperature and Water Activity : Lipases exhibit optimal activity within a specific temperature range. For the synthesis of similar "green note" esters, temperatures between 25°C and 40°C have been found to be effective. researchgate.netfao.org Water activity (a_w), rather than total water content, is another critical factor, with one study showing an optimal a_w of 0.45 for esterification. fao.org
The table below summarizes key parameters optimized for the synthesis of hex-3-en-1-yl esters using biocatalysis.
| Parameter | Optimized Condition | Outcome | Source |
| Enzyme | Germinated Rapeseed Lipase (50 g/L) | Maximum ester yield (90%) | fao.org |
| Solvent | Heptane (non-polar) | More efficient ester formation | fao.org |
| Substrate Conc. | 0.125 M (Z)-3-hexen-1-ol & Caproic Acid | Maximum ester yield | fao.org |
| Temperature | 25°C | Maximum ester yield | fao.org |
| Water Activity | a_w = 0.45 | Optimum yield | fao.org |
| Acyl Donor | Vinyl esters (irreversible) | Higher reaction rates and yields (>90%) | researchgate.netresearchgate.net |
Chemical Synthesis Routes and Strategies
Conventional chemical methods remain important for the large-scale production of this compound and its analogs.
Esterification Protocols from Hexenols and Butyric Acid Derivatives
The most direct chemical route to synthesize this compound is through Fischer esterification. This acid-catalyzed reaction involves heating the corresponding alcohol (e.g., (Z)-3-hexen-1-ol) with butyric acid. To drive the equilibrium towards the product, the reaction is typically conducted under azeotropic conditions, where water produced during the reaction is continuously removed using a Dean-Stark apparatus. This method is a well-established industrial process for producing esters.
Transesterification Approaches for Analog Production
Transesterification is a versatile chemical strategy for producing this compound and its analogs. This process involves the exchange of the alkoxy group of a starting ester with a different alcohol. masterorganicchemistry.com The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com
Under basic conditions, an alkoxide is used to attack the carbonyl carbon of the ester, leading to a tetrahedral intermediate that then collapses to form the new ester. masterorganicchemistry.com To favor the desired product, a large excess of the alcohol (in this case, hex-3-en-1-ol) is often used as the solvent. masterorganicchemistry.com Heterogeneous base catalysts, such as potassium hydroxide supported on alumina (KOH/γ-Al2O3), have also been developed for transesterification, offering advantages in catalyst separation and reuse. researchgate.net This approach has been successfully used to synthesize the related compound cis-3-hexen-1-yl acetate (B1210297) from cis-3-hexen-1-ol (B126655) and ethyl acetate, demonstrating its applicability for producing various ester analogs. researchgate.net
Development of Novel Synthetic Pathways
Traditional chemical synthesis of this compound typically involves the direct esterification of cis-3-hexen-1-ol and butyric acid, often requiring acid catalysts and yielding byproducts. researchgate.net In pursuit of more sustainable, efficient, and selective production methods, research has increasingly focused on novel biocatalytic and chemoenzymatic pathways. These approaches leverage enzymes, such as lipases, to catalyze the esterification or transesterification reactions under milder conditions, often with higher specificity and reduced environmental impact.
Enzymatic synthesis is a prominent alternative, utilizing lipases from various microbial and plant sources. Lipases are effective biocatalysts for ester synthesis in organic solvents. Studies have explored the capabilities of immobilized lipases, such as that from Rhizomucor miehei, and crude lipase powders extracted from plant seedlings like rapeseed, wheat, barley, linseed, and maize. researchgate.net For instance, research on the synthesis of the related compound (Z)-3-hexen-1-yl acetate demonstrated that crude rapeseed seedling lipase provided a promising yield, highlighting the potential of low-cost plant-based enzymes in flavor ester production. researchgate.net
The choice of acyl donor is critical in these enzymatic reactions. While direct esterification with butyric acid is feasible, transesterification offers an alternative route. A particularly effective strategy is the use of vinyl esters as acyl donors in what is termed irreversible acyl-transfer. researchgate.net In this method, the alcohol ((Z)-3-hexen-1-ol) reacts with an acyl donor like vinyl butyrate. The lipase facilitates the transfer of the butyryl group, and the co-product, vinyl alcohol, tautomerizes to the stable and volatile acetaldehyde. This irreversible step drives the reaction equilibrium towards product formation, often resulting in higher conversion rates and yields compared to traditional equilibrium-limited esterification. researchgate.net
Solvent engineering also plays a crucial role in optimizing these biocatalytic processes. The reaction medium affects enzyme activity and stability, as well as substrate solubility. Research has shown that non-polar solvents like heptane can be more efficient for lipase-catalyzed ester formation. science.gov The optimization of reaction parameters—including temperature, substrate concentration, enzyme loading, and water activity—is essential to maximize the yield and purity of this compound. science.gov
| Method | Biocatalyst | Substrates | Key Findings |
|---|---|---|---|
| Biocatalytic Esterification | Germinated Rapeseed Lipase | (Z)-3-hexen-1-ol and Caproic Acid (as a model) | Non-polar solvents like heptane improved ester formation. Maximum yield (90%) was achieved at 25°C. science.gov |
| Biocatalytic Transesterification | Crude Plant Seedling Lipases (Rapeseed, Wheat, Barley) | (Z)-3-hexen-1-ol and Vinyl Acetate (as a model) | Rapeseed seedlings showed the highest activity. The use of vinyl acetate makes the reaction irreversible, increasing yield. researchgate.net |
| Lipase-Catalyzed Transesterification | Immobilized Lipase from Rhizomucor miehei | cis-3-hexen-1-ol and Triacetin (as a model) | Demonstrates the utility of immobilized commercial lipases in organic solvents like n-hexane for producing short-chain fruity esters. nih.gov |
Isotopic Labeling for Mechanistic and Tracer Studies
Isotopic labeling is a powerful technique used to elucidate reaction mechanisms and trace the metabolic fate of molecules. By replacing one or more atoms of a compound with their heavier, stable isotopes (e.g., replacing ¹H with ²H or Deuterium, ¹²C with ¹³C, or ¹⁶O with ¹⁸O), researchers can track the molecule through complex biological or chemical systems. nih.gov While specific tracer studies on this compound are not extensively documented, the principles and applications can be understood from research on analogous green leaf volatiles (GLVs), such as (Z)-3-hexenyl acetate. nih.govfrontiersin.org
In mechanistic studies, isotopic labeling helps to determine which bonds are broken and formed during a reaction. For example, in studying the atmospheric oxidation of hexenyl esters by OH radicals, labeling specific positions on the molecule could confirm that the primary reaction mechanism is the addition of the OH radical to the carbon-carbon double bond. nih.gov
In a biological context, isotopic labeling is invaluable for tracer studies to understand biosynthesis and metabolism. For instance, plants are known to take up airborne GLVs like (Z)-3-hexenyl acetate and convert them to (Z)-3-hexenol. nih.gov A study using labeled (Z)-3-hexenyl acetate could unambiguously demonstrate this conversion. By exposing a plant to the labeled ester and subsequently detecting the labeled alcohol in the plant tissues, researchers can confirm the metabolic pathway. This approach helps identify the enzymes responsible for the hydrolysis, such as carboxylesterases. nih.govresearchgate.net
Applying this to this compound, one could synthesize a deuterated version, such as 3Z-hexenyl-d3 butanoate, which has been identified as a known isotopologue. frontiersin.org This labeled compound could be used to investigate several processes:
Metabolic Fate in Plants: By exposing a plant to labeled this compound, researchers could trace its uptake, transport, and conversion to other compounds, such as (Z)-3-hexenol or glycosylated forms of the alcohol. frontiersin.org
Enzyme Reaction Mechanisms: When studying the enzymatic synthesis of the ester, using ¹⁸O-labeled butyric acid could determine whether the esterification reaction proceeds via cleavage of the acyl-oxygen bond of the acid or the alkyl-oxygen bond of the alcohol.
Insect-Plant Interactions: Labeled GLVs can be used in olfactometer bioassays to track how insects metabolize these compounds after detection, providing insights into the biochemical basis of host plant preference. science.gov
The analysis of labeled compounds and their metabolites is typically performed using mass spectrometry (MS), which separates molecules based on their mass-to-charge ratio, or Nuclear Magnetic Resonance (NMR) spectroscopy, which can detect the presence and position of isotopic labels within a molecule's structure. nih.gov
| Isotope Used | Labeled Compound | Potential Application | Mechanistic or Tracer Insight |
|---|---|---|---|
| Deuterium (²H) | This compound-dₓ | Metabolic tracer study in plants or insects | To track the uptake, transport, and conversion of the ester into its corresponding alcohol or other metabolites. nih.govfrontiersin.org |
| Carbon-13 (¹³C) | Hex-3-en-1-yl [¹³C₄]butanoate | Biosynthesis pathway elucidation | To identify the metabolic precursors that contribute to the formation of the butanoate moiety in natural systems. |
| Oxygen-18 (¹⁸O) | Butyric acid-[¹⁸O₂] | Study of enzymatic esterification mechanism | To determine which oxygen atom from the carboxylic acid is incorporated into the ester versus the water byproduct. |
Sophisticated Analytical and Advanced Characterization Techniques
Chromatographic Separations and Advanced Detection
Chromatography is the cornerstone for separating Hex-3-en-1-yl butanoate from complex mixtures. The choice of technique is dictated by the volatility of the compound and the analytical objective, whether it be quantification, aroma profiling, or preparative isolation.
Given its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of this compound. nist.gov In GC-MS, the compound is separated from other volatile components on a capillary column and subsequently ionized, typically through electron ionization (EI). The resulting mass spectrum is a molecular fingerprint, characterized by the molecular ion peak and a specific pattern of fragment ions.
For this compound (C₁₀H₁₈O₂), the mass spectrum shows characteristic fragments that are used for its identification. nih.govspectrabase.com The fragmentation pattern provides structural information about the ester, including the alkyl chain of the alcohol and the acyl group of the carboxylic acid.
Table 1: Key Mass Spectrometry Fragments for this compound The following table displays prominent peaks in the electron ionization mass spectrum of this compound. nih.gov
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 43 | 77.6 | [C₃H₇]⁺ or [CH₃CO]⁺ |
| 67 | 99.0 | [C₅H₇]⁺ |
| 71 | 88.6 | [C₄H₇O]⁺ |
| 82 | 99.9 | [C₆H₁₀]⁺ |
To understand the sensory contribution of this compound, Gas Chromatography-Olfactometry (GC-O) is employed. This technique couples a gas chromatograph with a human assessor (the detector) at the column outlet. As separated compounds elute, the assessor describes their odor character and intensity. This is particularly important for distinguishing between the cis ((Z)) and trans ((E)) isomers, which often have different aroma profiles.
Research findings indicate that the isomers of this compound possess distinct aromatic qualities. The (Z)-isomer is often described as having powerful, green, and fruity notes reminiscent of apple and pear, with some sources also noting creamy or cognac-like undertones. thegoodscentscompany.com These characteristics make it a valuable component in flavor formulations for products like beverages, candies, and jellies.
While GC is favored for volatile analysis, High-Performance Liquid Chromatography (HPLC) is a valuable tool for the preparative and analytical separation of less volatile or thermally labile compounds, and can also be applied to esters like this compound. Reverse-phase (RP) HPLC is a common method for such separations. sielc.com
In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For related compounds like Hex-3-en-1-yl hexanoate, successful separations have been achieved using C18 or specialized reverse-phase columns. sielc.comsielc.com This methodology is scalable and can be adapted for isolating impurities or for preparative-scale purification of this compound. sielc.com
Effective separation of this compound requires careful optimization of chromatographic parameters.
For GC: The choice of capillary column is critical. Columns with a non-polar or semi-polar stationary phase are typically used. The Kovats retention index, a measure of a compound's retention time relative to a series of n-alkanes, is a key parameter for identification on different stationary phases. nih.gov
For HPLC: Method development involves selecting an appropriate column and mobile phase. For reverse-phase separation of esters, columns such as Newcrom R1 (a reverse-phase column with low silanol activity) have been shown to be effective for related compounds. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile and water, with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com The use of columns with smaller particle sizes (e.g., 3 µm) can be employed for faster Ultra-High-Performance Liquid Chromatography (UPLC) applications. sielc.com
Advanced Spectroscopic Methodologies for Structural Elucidation (beyond basic identification)
Beyond chromatographic identification, spectroscopic techniques provide definitive structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. ¹H NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule, allowing for the confirmation of the connectivity of the carbon skeleton and the stereochemistry of the double bond.
Based on the structure of this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the hexenyl and butanoate moieties. The chemical shifts (δ) and coupling constants (J) of the vinyl protons are particularly diagnostic for determining the (E) or (Z) configuration of the double bond. For the analogous saturated compound, hexyl butanoate, detailed ¹H NMR data is available and provides a reference for interpreting the spectrum of the unsaturated ester. chemicalbook.com
Table 2: Predicted ¹H NMR Chemical Shifts for (Z)-Hex-3-en-1-yl butanoate This table outlines the expected proton NMR signals. Actual values may vary depending on the solvent and instrument frequency.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (ethyl group) | ~0.9 | Triplet |
| CH₃ (butyl group) | ~0.9 | Triplet |
| -CH₂-CH₃ (ethyl group) | ~2.0 | Quintet |
| -CH₂-CH= | ~2.4 | Quartet |
| O-CH₂- | ~4.1 | Triplet |
| -CH=CH- | ~5.3-5.5 | Multiplet |
| -CO-CH₂- | ~2.2 | Triplet |
| -CO-CH₂-CH₂- | ~1.6 | Sextet |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of this compound by identifying its key functional groups. These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint. For this compound, the primary functional groups of interest are the ester and the carbon-carbon double bond (alkene).
In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The ester group in this compound is characterized by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the range of 1750-1735 cm⁻¹ for saturated aliphatic esters. orgchemboulder.comlibretexts.orgresearchgate.net Additionally, two distinct stretching vibrations for the C-O bond of the ester are expected in the fingerprint region, generally between 1300 and 1000 cm⁻¹. orgchemboulder.comspectroscopyonline.com The alkene group (C=C) presents its own set of characteristic bands. A stretching vibration for the C=C double bond is typically observed in the 1680-1640 cm⁻¹ region, though it is often of medium to weak intensity. vscht.cz The C-H bonds associated with the double bond (=C-H) exhibit stretching vibrations at wavenumbers slightly above 3000 cm⁻¹, a region that distinguishes them from the C-H stretches of saturated alkyl chains, which occur just below 3000 cm⁻¹. vscht.cz
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. While the C=O stretch is a strong band in IR, it is often weaker in Raman spectra. Conversely, the C=C double bond stretching vibration, which can be weak in the IR spectrum, typically produces a strong and easily identifiable signal in the Raman spectrum. This makes the two techniques highly synergistic for the unambiguous characterization of unsaturated esters like this compound.
The table below summarizes the principal vibrational modes and their expected spectral regions for the functional groups present in this compound.
Interactive Table 1: Characteristic IR and Raman Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| C-H Stretch | Alkyl (CH₂, CH₃) | 2850-2960 | Strong | Medium |
| =C-H Stretch | Alkene | 3000-3100 | Medium | Medium |
| C=O Stretch | Ester | 1735-1750 | Very Strong | Medium |
| C=C Stretch | Alkene | 1640-1680 | Medium-Weak | Strong |
| C-O Stretch | Ester (Acyl-Oxygen) | 1160-1210 | Strong | Weak |
| C-O Stretch | Ester (Alkyl-Oxygen) | 1000-1100 | Strong | Weak |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the definitive identification of this compound by providing its precise elemental composition. Unlike nominal mass spectrometry which measures mass-to-charge ratios (m/z) as integers, HRMS can measure m/z values to several decimal places. nih.govresearchgate.net This high level of precision allows for the calculation of a unique elemental formula.
The molecular formula for this compound is C₁₀H₁₈O₂. nih.govnist.gov Based on the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da), the calculated monoisotopic mass of the neutral molecule is 170.13068 Da. nih.govspectrabase.comspectrabase.com When analyzed by HRMS, for instance using electrospray ionization (ESI) to form a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺, the instrument would detect an m/z value extremely close to the calculated mass (e.g., 171.13850 for [C₁₀H₁₉O₂]⁺). This measured accurate mass allows chemists to confidently assign the elemental formula C₁₀H₁₈O₂, effectively ruling out other potential formulas that might have the same nominal mass. youtube.com
Furthermore, HRMS is crucial for elucidating the structure of the molecule through analysis of its fragmentation patterns. By determining the accurate mass of fragment ions, the elemental composition of each piece of the molecule can be deduced. nih.gov For an ester like this compound, common fragmentation pathways include cleavage at the bonds adjacent to the carbonyl group and rearrangements. libretexts.org For example, the loss of the butoxy group or fragmentation within the hexenyl chain would produce characteristic ions. A prominent fragment often observed for butanoate esters is the acylium ion [C₄H₇O]⁺ at m/z 71. HRMS can distinguish this from another possible ion at the same nominal mass, such as [C₅H₁₁]⁺, based on their different accurate masses (71.04969 Da vs. 71.11738 Da).
Interactive Table 2: Theoretical Exact Masses of this compound and Potential Fragments
| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| Molecular Ion [M]⁺• | [C₁₀H₁₈O₂]⁺• | 170.13068 |
| Butyryl Cation | [C₄H₇O]⁺ | 71.04969 |
| Hexenyl Cation | [C₆H₁₁]⁺ | 83.08608 |
| McLafferty Rearrangement Product | [C₆H₁₀O₂]⁺• | 114.06808 |
| Loss of Alkene (C₆H₁₀) | [C₄H₈O₂]⁺• | 88.05243 |
Quantitative Analysis and Method Validation in Complex Biological and Environmental Matrices
The quantification of this compound is often required in complex biological and environmental samples due to its role as a volatile organic compound (VOC) contributing to the aroma of various fruits and plants, such as feijoa and soybean (Glycine max). nih.govnih.govresearcher.life Accurate measurement in these matrices is challenging due to the compound's volatility and the presence of numerous interfering substances. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for this purpose, often coupled with a sample preparation method designed to isolate and concentrate volatiles. nih.govacs.org
A widely used sample preparation technique is headspace solid-phase microextraction (HS-SPME). mdpi.com This method involves exposing a coated fiber to the vapor phase (headspace) above the sample (e.g., homogenized fruit or plant tissue). Volatile compounds like this compound adsorb to the fiber, which is then transferred to the GC injector for thermal desorption and analysis. This approach is solvent-free, sensitive, and minimizes matrix effects.
For reliable and reproducible quantification, the entire analytical method must be rigorously validated. Method validation ensures that the procedure is fit for its intended purpose and involves assessing several key performance parameters. scielo.br These parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD). nih.gov
Linearity is established by analyzing a series of calibration standards across a range of concentrations to demonstrate a proportional relationship between detector response and analyte concentration.
LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Accuracy is typically evaluated through spike-and-recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage recovered is calculated.
Precision measures the degree of agreement among repeated measurements under the same conditions (repeatability or intra-day precision) and over different days (intermediate precision or inter-day precision).
The table below presents representative data for the validation of a GC-MS method for quantifying a volatile ester in a complex biological matrix, illustrating the typical performance characteristics of such an assay.
Interactive Table 3: Representative Method Validation Parameters for Ester Quantification by HS-SPME-GC-MS
| Parameter | Typical Value/Range | Description |
| Linearity (R²) | ≥ 0.99 | Correlation coefficient for the calibration curve over the working range. nih.gov |
| Range | 0.5 - 100 µg/kg | The concentration interval over which the method is shown to be linear, precise, and accurate. |
| Limit of Detection (LOD) | 0.1 - 2.0 µg/kg | The lowest analyte concentration detectable with statistical significance. nih.gov |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg | The lowest analyte concentration that can be quantified with acceptable precision and accuracy. nih.gov |
| Accuracy (Recovery) | 85 - 115% | The percentage of a known amount of spiked analyte recovered from the matrix. |
| Precision (RSD) | ||
| - Intra-day | < 10% | The relative standard deviation of replicate measurements within a single day. nih.gov |
| - Inter-day | < 15% | The relative standard deviation of replicate measurements across multiple days. nih.gov |
Molecular and Biochemical Mechanisms of Interaction
Biochemical Role in Plant Physiology
Hex-3-en-1-yl butanoate, a member of the green leaf volatiles (GLVs) family, plays a significant role in plant physiology, particularly in response to biotic and abiotic stresses. This compound acts as a signaling molecule, initiating a cascade of defensive responses within the plant.
This compound has been identified as a natural inducer of stomatal closure, a critical defense mechanism against pathogens and a method to conserve water during drought. Stomata are microscopic pores on the surface of leaves that are primary entry points for various pathogens nih.govnih.gov. By inducing their closure, the plant can effectively block this invasion route.
Research has demonstrated that the application of (Z)-3-hexenyl butyrate (B1204436) (HB) leads to significant stomatal closure in a variety of plant species, including tomato, grapevine, Arabidopsis, Medicago, Zea, Citrus, and Nicotiana species mdpi.complantbiologyconference.com. This suggests a conserved mechanism of action across different plant families. The process of HB-mediated stomatal closure is independent of the well-known abscisic acid (ABA) signaling pathway, which is a primary regulator of stomatal movements in response to drought stress nih.govnih.gov. This ABA-independent pathway highlights a distinct signaling cascade initiated by this volatile compound.
The perception of this compound by plant cells triggers a series of defense signaling events. This response is crucial for activating the plant's immune system to fend off pathogens. The signaling cascade involves several key components:
Calcium-permeable channels: The perception of HB at the cellular level leads to the activation of Ca²⁺ permeable channels in the plasma membrane. This results in an influx of calcium ions into the cytoplasm, which acts as a crucial secondary messenger in plant defense signaling nih.govnih.gov.
MAP kinases: Mitogen-activated protein kinases (MAPKs) are essential components of intracellular signaling pathways. Following the calcium influx, specific MAP kinases, namely MPK3 and MPK6, are activated. These kinases play a pivotal role in transducing the defense signal downstream, leading to the expression of defense-related genes nih.gov.
Reactive oxygen species (ROS): The production of reactive oxygen species, often referred to as an "oxidative burst," is a hallmark of plant defense activation. HB perception stimulates the activity of NADPH oxidases, enzymes responsible for generating ROS. These ROS molecules not only have direct antimicrobial properties but also function as signaling molecules to further amplify the defense response nih.govnih.gov.
This coordinated activation of calcium channels, MAP kinases, and ROS production culminates in the induction of defense genes and enhanced resistance to pathogens such as Pseudomonas syringae and Phytophthora spp. nih.govnih.gov.
Table 1: Key Signaling Events in this compound-Mediated Plant Defense
| Signaling Component | Role in Defense Pathway |
| Calcium-permeable channels | Influx of Ca²⁺ ions, acting as a secondary messenger. |
| MAP kinases (MPK3/MPK6) | Transduction of the defense signal downstream. |
| Reactive oxygen species (ROS) | Direct antimicrobial activity and signaling amplification. |
Beyond its role in immediate defense responses, this compound has been shown to influence fruit development and quality. In viticulture, the application of (Z)-3-hexenyl butyrate to Vitis vinifera (grapevine) has been observed to accelerate ripening. This is primarily achieved by promoting the accumulation of anthocyanins, the pigments responsible for the red and purple colors of grapes mdpi.com.
Chemical Ecology and Interspecies Communication
This compound, as a volatile organic compound (VOC), plays a crucial role in mediating interactions between plants and other organisms, a field known as chemical ecology. These volatile signals can transmit information over distances, influencing the behavior of insects and potentially neighboring plants.
Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. This compound functions as such a semiochemical. It is released by plants, often in response to damage, and serves as a chemical cue for other organisms in the ecosystem nih.gov. The detection of this compound by insects can provide them with information about the physiological state of the plant, such as whether it is under attack by herbivores.
The release of this compound by plants can significantly influence the behavior of insects. This interaction can be both direct, affecting herbivorous insects, and indirect, by attracting the natural enemies of these herbivores.
Behavioral Responses of Herbivores: Research has shown that (Z)-3-hexenyl butyrate can elicit electrophysiological and behavioral responses in certain herbivorous insects. For example, in the tea black tussock moth (Dasychira baibarana), a significant pest of tea plants, male moths exhibit a notable electroantennographic and behavioral response to this compound. This indicates that the moths can detect the compound and that it influences their behavior, potentially in host plant location nih.gov.
Attraction of Predatory Insects: While direct evidence specifically naming this compound as an attractant for predatory insects is limited, the broader class of green leaf volatiles (GLVs), to which it belongs, is well-documented to play a role in attracting the natural enemies of herbivores. For instance, compounds like (Z)-3-hexenol, a related GLV, are known to attract parasitic wasps that prey on herbivorous insects. The release of these volatiles following herbivore damage serves as a "call for help" from the plant, recruiting predators and parasitoids to the site of infestation, thereby reducing herbivore pressure. This phenomenon is a key component of what is known as tritrophic interaction (plant-herbivore-natural enemy).
Table 2: Observed Behavioral Responses to this compound and Related Compounds
| Organism | Compound | Observed Response |
| Dasychira baibarana (Tea black tussock moth) | (Z)-3-hexenyl butyrate | Electrophysiological and behavioral response in males. |
| Various predatory insects (e.g., parasitic wasps) | Green Leaf Volatiles (general class) | Attraction to herbivore-damaged plants. |
Pheromone Research and Analogue Studies
This compound, a volatile ester, is recognized within the broader class of green leaf volatiles (GLVs), which play significant roles as semiochemicals in insect communication. While not a classical sex pheromone itself, its structural components are common motifs in insect pheromone blends and kairomones, which are chemical signals used for host location. Research in this area often relies on electrophysiological techniques, such as electroantennography (EAG), to measure the olfactory responses of insects to specific volatile compounds. EAG studies on various insects have demonstrated distinct responses to C6-volatiles, including alcohols, aldehydes, and esters like (Z)-3-hexenyl acetate (B1210297), a close analogue of this compound. nih.govolfacts.nl For example, studies on the moth Athetis dissimilis showed significant EAG responses to cis-3-hexenyl butyrate, indicating that its antennae possess receptors sensitive to this molecule. nih.gov
Analogue studies are crucial for understanding the structure-activity relationships of these semiochemicals. By systematically modifying the structure of a compound like this compound—for instance, by changing the length of the acyl chain (butanoate) or altering the position or geometry of the double bond in the hexenyl moiety—researchers can determine which molecular features are critical for binding to olfactory receptors and eliciting a behavioral response. nih.gov For example, comparing the EAG responses of an insect to this compound versus hex-3-en-1-yl acetate or hex-3-en-1-yl hexanoate can reveal the sensitivity and specificity of its chemosensory system. researchgate.net This approach helps in identifying the precise chemical cues insects use to locate host plants or mates and can inform the development of more effective attractants or repellents for pest management strategies. The degradation of these ester signals within the insect antenna, often by carboxylesterase enzymes, is also a key area of study, as the rapid breakdown of the signal is necessary to maintain the temporal resolution of olfactory perception. mdpi.com
Metabolic Pathways and Enzymatic Transformations (Non-Human)
In non-human organisms, particularly insects and plants, the primary metabolic pathway for esters like this compound is enzymatic hydrolysis. This reaction is catalyzed by a broad class of enzymes known as carboxylic ester hydrolases (CEHs), or more specifically, carboxylesterases. mdpi.comtaylorandfrancis.com These enzymes cleave the ester bond, breaking the molecule down into its constituent alcohol and carboxylic acid. wikipedia.org
Primary Hydrolysis Reaction:
Substrate: this compound
Enzyme: Carboxylesterase
Products: Hex-3-en-1-ol and Butanoic acid (Butyrate)
This initial hydrolytic step is critical as it transforms the volatile ester into two smaller, more polar molecules that can then enter different downstream metabolic pathways. In plants, this conversion is part of the dynamic metabolism of green leaf volatiles, where compounds like (Z)-3-hexenyl acetate are rapidly converted to (Z)-3-hexenol. nih.gov In insects, esterases in the antennae play a role in signal clearance, while esterases in other tissues are involved in detoxification and general metabolism. researchgate.net
Enzyme Kinetics of Biotransformation
The biotransformation of this compound by esterases can be described using Michaelis-Menten kinetics. wikipedia.orglibretexts.org This model relates the initial rate of reaction (V₀) to the concentration of the substrate ([S]). The key parameters of this model are:
Vmax (Maximum Velocity): The maximum rate at which the enzyme can catalyze the hydrolysis reaction when it is fully saturated with the substrate.
Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the affinity between the enzyme and the substrate; a lower Km indicates a higher affinity. medschoolcoach.comlibretexts.org
The equation is given by: V₀ = (Vmax * [S]) / (Km + [S])
While specific kinetic parameters for the hydrolysis of this compound are not widely published for a specific enzyme, typical Km values for esterases acting on various substrates range from the micromolar to millimolar concentrations. libretexts.org The kinetics can be influenced by factors such as pH, temperature, and the specific isoform of the esterase enzyme. libretexts.org
Below is a hypothetical data table illustrating how kinetic parameters might differ for an insect esterase acting on this compound and a structural analogue.
| Compound | Hypothetical Km (µM) | Hypothetical Vmax (µmol/min/mg protein) | Substrate Affinity |
| (Z)-Hex-3-en-1-yl butanoate | 150 | 50 | High |
| (Z)-Hex-3-en-1-yl acetate | 250 | 45 | Moderate |
This table is for illustrative purposes only and does not represent actual experimental data.
Involvement in Lipid and Fatty Acid Metabolism Pathways
Following hydrolysis, the degradation products of this compound enter central metabolic pathways.
Butanoic Acid (Butyrate): As a short-chain fatty acid (SCFA), butanoic acid is a key metabolite. nih.gov In many organisms, it is first activated by the attachment of Coenzyme A (CoA) to form butyryl-CoA. This reaction is catalyzed by an acyl-CoA synthetase. Butyryl-CoA can then enter the β-oxidation pathway. Through a cycle of oxidation, hydration, oxidation, and thiolysis, butyryl-CoA is converted into two molecules of acetyl-CoA. Acetyl-CoA is a central metabolic intermediate that can enter the citric acid cycle (TCA cycle) for energy production or be used as a building block for the synthesis of other lipids and biomolecules. asm.orgconsensus.app
Hex-3-en-1-ol: This C6 unsaturated alcohol is metabolized through oxidative pathways. It can be oxidized first to its corresponding aldehyde, (E)-3-hexenal, by alcohol dehydrogenases. The aldehyde is then further oxidized to (E)-3-hexenoic acid by aldehyde dehydrogenases. This resulting fatty acid can also be activated to its CoA ester and subsequently metabolized, potentially entering the β-oxidation pathway after necessary enzymatic modifications to handle the double bond. The biosynthesis of C6 volatiles like hexenols in plants originates from the hydroperoxide lyase (HPL) branch of the oxylipin pathway, which starts from fatty acids like linolenic acid. nih.govresearchgate.net
Microbial Transformations and Degradation Products
Microorganisms can both synthesize and degrade esters like this compound. The yeast Saccharomyces cerevisiae is known to produce 3-hexenyl butanoate as a metabolite during fermentation, contributing to the flavor and aroma profile of fermented products. nih.gov This synthesis typically occurs via condensation reactions catalyzed by alcohol acetyltransferases or other ester-synthesizing enzymes, which combine an alcohol (hex-3-en-1-ol) with an activated acyl-CoA (butyryl-CoA). nih.govresearchgate.net
Conversely, many bacteria and fungi can utilize esters as a carbon source for growth. nih.gov The primary step in degradation is, again, hydrolysis mediated by microbial extracellular or intracellular esterases. mdpi.com This breaks the compound into hex-3-en-1-ol and butanoic acid. These products are then assimilated into the microbial cells and catabolized through pathways described in the previous section to generate energy and cellular components. Some microbes possess robust enzymatic machinery capable of degrading a wide variety of volatile organic compounds. nih.gov
The primary degradation products from microbial activity are consistent with the initial hydrolysis step.
| Microbial Process | Key Organism(s) (Example) | Precursors/Substrate | Key Enzymes | Products |
| Biosynthesis | Saccharomyces cerevisiae | Hex-3-en-1-ol, Butyryl-CoA | Alcohol Acyltransferase | This compound |
| Degradation | Various Bacteria (e.g., Pseudomonas spp.) | This compound | Carboxylesterase | Hex-3-en-1-ol, Butanoic Acid |
Environmental Dynamics and Degradation Pathways
Environmental Fate in Terrestrial and Aquatic Systems
The environmental fate of Hex-3-en-1-yl butanoate, a volatile organic compound (VOC) belonging to the ester chemical class, is governed by a combination of physical, chemical, and biological processes. Its distribution and persistence in terrestrial and aquatic environments are influenced by its physicochemical properties, including water solubility, vapor pressure, and its susceptibility to abiotic and biotic degradation.
In terrestrial systems, this compound is likely to exhibit moderate mobility. Esters with similar carbon chain lengths can be adsorbed to soil organic matter, which would limit their transport through the soil profile and potential leaching into groundwater. However, due to its volatility, a significant fraction may partition into the soil gas phase and be released into the atmosphere. The hydrolysis of the ester bond can occur in moist soils, leading to the formation of hex-3-en-1-ol and butanoic acid. This process can be influenced by soil pH and temperature.
In aquatic environments, the fate of this compound is similarly influenced by volatilization and hydrolysis. Its low water solubility suggests that it will primarily reside at the air-water interface, facilitating its transfer to the atmosphere. Hydrolysis, the primary abiotic degradation pathway in water, breaks down the ester into its constituent alcohol and carboxylic acid. The rate of hydrolysis is dependent on pH, with faster degradation typically occurring under alkaline conditions. While specific data for this compound is limited, information on related compounds can provide insights. For instance, the structurally similar hexyl butanoate has a predicted soil adsorption coefficient (Koc) of 676 L/kg, indicating some potential for adsorption to soil and sediment. epa.gov
The following table summarizes key estimated environmental fate parameters for compounds structurally related to this compound, which can be used to infer its likely behavior in the environment.
| Parameter | Estimated Value for Related Esters | Implication for Environmental Fate |
|---|---|---|
| Soil Adsorption Coefficient (Koc) | ~676 L/kg (for hexyl butanoate) epa.gov | Moderate adsorption to soil organic matter, limiting leaching. |
| Bioconcentration Factor (BCF) | ~53 L/kg (for hexyl butanoate) epa.gov | Low potential for bioaccumulation in aquatic organisms. |
| Abiotic Hydrolysis | Considered a primary degradation pathway in water. | Leads to the formation of hex-3-en-1-ol and butanoic acid. |
Microbial Biodegradation Studies in Soil and Water Matrices
Microbial degradation is a crucial pathway for the removal of this compound from both soil and water environments. As an ester of a C6 unsaturated alcohol and a C4 carboxylic acid, it is expected to be readily biodegradable by a wide range of microorganisms. The general pathway for the biodegradation of esters involves an initial hydrolysis step, catalyzed by esterase enzymes, to yield the corresponding alcohol and carboxylic acid. lyellcollection.org In the case of this compound, this would result in the formation of hex-3-en-1-ol and butanoic acid.
These initial breakdown products are common metabolites in microbial pathways. Butyrate (B1204436) is a short-chain fatty acid that can be readily utilized by many bacteria through the beta-oxidation pathway to generate energy. nih.govnih.gov Hex-3-en-1-ol, a "green leaf volatile," can also be metabolized by various soil and aquatic microorganisms. mdpi.comwikipedia.org Studies on the biodegradation of other unsaturated esters in marine sediments have shown that the presence of a double bond can increase the rate of degradation compared to their saturated counterparts. researchgate.net
The following table outlines the probable steps in the microbial biodegradation of this compound.
| Step | Reaction | Enzymes Involved | Products |
|---|---|---|---|
| 1. Hydrolysis | This compound + H₂O → Hex-3-en-1-ol + Butanoic acid | Esterases, Lipases | Hex-3-en-1-ol, Butanoic acid |
| 2. Oxidation of Alcohol | Hex-3-en-1-ol → Further oxidized intermediates | Alcohol dehydrogenases | Aldehydes, Carboxylic acids |
| 3. Beta-Oxidation of Fatty Acid | Butanoic acid → Acetyl-CoA | Fatty acid oxidation enzymes | Acetyl-CoA |
| 4. Central Metabolism | Acetyl-CoA enters the Citric Acid Cycle | Citric Acid Cycle enzymes | CO₂, H₂O, ATP |
Ecotoxicological Considerations in Model Organisms (Mechanistic Studies, not safety profiles)
The ecotoxicological effects of this compound are not well-documented. However, insights into its potential mechanisms of toxicity can be inferred from studies on structurally similar compounds, such as other esters and volatile organic compounds, in model organisms like Daphnia magna (a freshwater crustacean) and various species of algae.
For aquatic invertebrates like Daphnia magna, the primary mechanism of toxicity for many organic esters is narcosis, a non-specific disruption of cell membrane function. This can lead to immobilization and, at higher concentrations, mortality. The lipophilicity of the compound, often estimated by its octanol-water partition coefficient (logP), is a key determinant of its narcotic potential. While specific data for this compound is lacking, related compounds can cause adverse effects on mobility and reproduction in Daphnia magna. nih.govresearchgate.netmdpi.com
In the case of algae, the mechanisms of toxicity for organic solvents and esters can involve the disruption of cell membranes, leading to leakage of intracellular components, and interference with photosynthetic processes. nih.gov Some esters have been shown to inhibit the growth of freshwater algae. researchgate.net The specific molecular targets within the algal cells are often related to enzymes involved in key metabolic pathways or the photosynthetic apparatus.
It is important to note that these are potential mechanisms of toxicity, and further research is needed to determine the specific effects of this compound on these and other model organisms.
The following table summarizes the potential ecotoxicological mechanisms of this compound in model organisms.
| Model Organism | Potential Mechanism of Toxicity | Observed Effects of Related Compounds |
|---|---|---|
| Daphnia magna | Narcosis (disruption of cell membrane function) | Immobilization, reduced reproduction. nih.govresearchgate.netmdpi.com |
| Algae | Disruption of cell membranes, inhibition of photosynthesis | Growth inhibition. nih.govresearchgate.net |
Computational and Theoretical Investigations
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The biological activity and physical properties of a flexible molecule like Hex-3-en-1-yl butanoate are intrinsically linked to its three-dimensional shape and conformational dynamics. Molecular modeling and dynamics simulations are essential computational techniques used to explore the potential energy surface of the molecule and identify its preferred conformations.
Conformational analysis of esters with flexible alkyl chains, such as this compound, involves identifying the most stable arrangements around the rotatable single bonds. For example, studies on similar esters like methyl hexanoate have employed quantum chemical calculations, such as Møller-Plesset perturbation theory (MP2) with basis sets like 6-311++G(d,p), to optimize geometries and determine the relative energies of different conformers. mdpi.com This level of theory is effective for mapping the conformational landscape and identifying the global minimum energy structure as well as other low-energy conformers that may be populated at room temperature. mdpi.com
Table 1: Key Rotatable Bonds for Conformational Analysis of this compound
| Bond Description | Location in Molecule | Influence on Conformation |
| O-C (ester) | Between ester oxygen and hexenyl chain | Determines the orientation of the two chains relative to each other. |
| C-C (alkyl) | Single bonds within the butanoate chain | Governs the flexibility and folding of the butanoate tail. |
| C-C (alkenyl) | Single bonds adjacent to the C=C double bond | Affects the overall shape of the hexenyl chain. |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for investigating the electronic structure and chemical reactivity of this compound. These calculations can determine properties such as the distribution of electron density, the energies of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the partial charges on each atom.
The reactivity of this compound is largely dictated by two functional groups: the ester moiety and the carbon-carbon double bond.
The ester group is susceptible to nucleophilic attack at the carbonyl carbon.
The C=C double bond is electron-rich, making it a site for electrophilic addition reactions. This is particularly relevant for atmospheric chemistry, where it can react with radicals like OH.
While direct DFT studies on this compound are limited, research on a series of cis-3-hexenyl esters provides valuable insights into its likely reactivity. For instance, experimental and computational studies on the gas-phase reactions of cis-3-hexenyl esters with OH radicals have been conducted. acs.orgnih.gov These studies show that the primary reaction pathway is the addition of the OH radical to the C=C double bond. acs.org The rate of this reaction is influenced by the nature of the ester group, which can electronically affect the double bond. acs.org Computational methods like DFT can be used to model the transition states of such reactions and calculate activation energies, providing a theoretical basis for the experimentally observed reaction rates.
Table 2: Predicted Reactivity Sites of this compound
| Functional Group | Type of Reaction | Description |
| C=C Double Bond | Electrophilic Addition | The π-bond is a region of high electron density, making it reactive towards electrophiles and radicals (e.g., OH, O3). |
| Carbonyl Carbon (C=O) | Nucleophilic Acyl Substitution | The carbon atom is electron-deficient due to the electronegative oxygen atoms, making it a target for nucleophiles. |
Structure-Activity Relationship (SAR) Prediction for Biological Function
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity. For this compound, its primary biological function is as a flavor and fragrance agent, eliciting a response from olfactory and gustatory receptors. Its characteristic fruity-green scent is a direct consequence of its molecular structure.
In the context of its fragrance properties, SAR principles suggest how modifications to the structure of this compound would alter its scent profile.
Chain Length: Altering the length of the butanoate or hexenyl chain would likely change the scent from green and fruity to waxy or fatty.
Double Bond Position: Moving the double bond from the 3-position would significantly impact the molecule's shape and its interaction with olfactory receptors, thus changing the perceived smell.
Ester Group: Changing the butanoate to another ester, such as acetate (B1210297) or hexanoate, results in related but distinct fruity and green notes. For example, cis-3-hexenyl acetate is known for a sharper, greener apple note, while Hex-3-en-1-yl hexanoate has a fruitier, heavier profile. nih.gov
These relationships can be quantified using Quantitative Structure-Activity Relationship (QSAR) models, which use statistical methods to correlate calculated molecular descriptors (e.g., size, shape, electronic properties) with observed activity (e.g., odor threshold).
Chemoinformatics and Database Integration for Predictive Research
Chemoinformatics involves the use of computational tools to store, retrieve, and analyze chemical information. Large chemical databases are crucial resources for predictive research on compounds like this compound.
Public and commercial databases such as PubChem, the NIST Chemistry WebBook, and ChemSpider contain a wealth of information on this compound. nih.govnist.gov This includes basic identifiers, physical properties, and computationally predicted data. For instance, these databases provide pre-computed 3D conformers of the molecule, which can be used as starting points for more intensive computational studies like molecular dynamics or docking simulations.
These databases integrate various data types, allowing researchers to search for compounds based on structure, substructure, or properties. This is essential for predictive modeling. For example, a researcher could query a database for all compounds containing a 3-hexenyl ester substructure to build a dataset for a QSAR model. The computed properties stored in these databases are often generated using standardized, high-throughput computational workflows, providing a consistent basis for comparison across millions of compounds.
Table 3: Chemoinformatics Data for this compound
| Data Type | Example Value / Information | Source Database |
| Identifiers | ||
| IUPAC Name | hex-3-enyl butanoate | PubChem nih.gov |
| CAS Number | 16491-36-4 (cis); 53398-84-8 (trans) | NIST nist.gov |
| InChIKey | ZCHOPXVYTWUHDS-WAYWQWQTSA-N (cis) | NIST nist.gov |
| Computed Properties | ||
| Molecular Formula | C10H18O2 | PubChem nih.gov |
| Molecular Weight | 170.25 g/mol | PubChem nih.gov |
| XLogP3 | 3.2 | PubChem (predicted) |
| Rotatable Bond Count | 7 | PubChem (predicted) |
| Structural Data | ||
| 2D Structure | Available | PubChem, NIST nih.govnist.gov |
| 3D Conformer | Available (computed) | PubChem, NIST nih.govnist.gov |
This integrated data allows for the development of predictive models for properties like toxicity, environmental fate, and biological activity, even for compounds that have not been extensively studied in the laboratory.
Conclusion and Future Research Trajectories
Summary of Key Academic Contributions and Discoveries
Academic research has firmly established the role of Hex-3-en-1-yl butanoate and other green leaf volatile esters in plant defense and communication. A significant discovery is the involvement of these compounds in priming plant defenses against herbivores and pathogens. nih.govdoingsts.com When a plant is damaged, it releases a blend of GLVs, including this compound, which can be perceived by neighboring plants, prompting them to activate their defense systems in anticipation of an attack. nih.gov
Key contributions have also been made in understanding the biosynthesis of this compound. The enzymatic basis for its formation, primarily through the action of alcohol acyltransferases (AATs), has been elucidated in several plant species. nih.govfrontiersin.org These enzymes catalyze the esterification of an alcohol, such as (Z)-3-hexen-1-ol, with an acyl-CoA, like butanoyl-CoA. nih.gov Furthermore, the upstream lipoxygenase pathway, which produces the C6 alcohol precursor from fatty acids, is well-documented as the initial step in GLV biosynthesis. nih.govmdpi.com
From an analytical perspective, the development of sensitive techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS), has been instrumental in identifying and quantifying this compound in complex natural matrices. nih.govnist.gov These methods have been crucial for its detection in various fruits, vegetables, and plant tissues, contributing to our understanding of its natural distribution.
Identification of Gaps and Unexplored Research Avenues
Despite the progress made, several knowledge gaps remain. The precise molecular mechanisms by which plants perceive this compound and other GLVs to initiate defense priming are not fully understood. Identifying the specific receptors and signaling pathways involved is a significant area for future research. While the general biosynthetic pathway is known, the regulation of AAT gene expression and enzyme activity in response to different environmental stimuli requires more detailed investigation. semanticscholar.org
The full extent of the ecological roles of this compound is yet to be explored. Its involvement in tritrophic interactions, such as attracting natural enemies of herbivores, is an area that warrants further study. nih.govnih.gov Additionally, the potential allelopathic effects of this compound on other plants and microorganisms are not well-characterized.
From a biotechnological standpoint, while the enzymatic basis for production is known, the development of efficient and scalable biocatalytic processes for the synthesis of "natural" this compound is still in its early stages. mdpi.com Overcoming challenges related to enzyme stability and substrate availability is crucial for industrial application. escholarship.org
Proposed Future Directions for Interdisciplinary Scholarly Inquiry
Future research on this compound would benefit from a multidisciplinary approach.
Molecular Biology and Biochemistry: In-depth studies on the structure and function of alcohol acyltransferases from various plant species could reveal the basis for their substrate specificity and catalytic mechanisms. nih.govnih.gov Genetic engineering of these enzymes could lead to the production of novel flavor and fragrance compounds.
Chemical Ecology: Field and laboratory studies are needed to further elucidate the role of this compound in mediating interactions between plants, insects, and other organisms. nih.gov This could have implications for the development of sustainable pest management strategies.
Biotechnology and Metabolic Engineering: The development of microbial cell factories for the production of this compound from simple sugars is a promising avenue. escholarship.org This would involve the heterologous expression of the relevant biosynthetic pathway genes in microorganisms like Escherichia coli or yeast. escholarship.org
Food Science and Sensory Analysis: Further research into the contribution of this compound to the flavor profiles of different foods can inform the development of new food products with enhanced sensory characteristics. usda.gov
Potential for Advanced Mechanistic Understanding and Novel Applications
A deeper mechanistic understanding of how this compound functions at a molecular level could unlock novel applications. For instance, understanding its interaction with insect olfactory receptors could lead to the design of more effective and specific insect attractants or repellents. nih.gov
In the realm of agriculture, the potential of using this compound as a plant defense elicitor could be explored further. frontiersin.org Applying this compound to crops could "prime" their defenses, making them more resistant to pests and diseases, and potentially reducing the need for synthetic pesticides.
The unique organoleptic properties of this compound also present opportunities for innovation in the flavor and fragrance industry. researchgate.net A better understanding of its perception by human olfactory receptors could guide the creation of new and more complex scent and taste profiles. As consumer demand for natural and sustainable products grows, the development of biotechnological routes to this and other valuable natural compounds will become increasingly important. acs.orgmdpi.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Hex-3-en-1-yl butanoate in laboratory settings?
- Synthesis : Use esterification reactions between 3-hexen-1-ol and butanoic acid under acid catalysis (e.g., sulfuric acid). Monitor reaction progress via thin-layer chromatography (TLC) and optimize conditions (temperature, molar ratios) to minimize side products like diesters or unreacted alcohols .
- Characterization : Employ gas chromatography-mass spectrometry (GC-MS) for purity assessment, referencing retention indices (e.g., AI: 1184, KI: 1186) and mass spectra (m/z 170 for molecular ion) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic shifts for the ester carbonyl (~170 ppm) and alkene protons (δ 5.2–5.4 ppm) .
Q. How can researchers ensure reproducibility in experimental protocols for this compound synthesis?
- Document reaction parameters (e.g., solvent purity, catalyst concentration, reflux duration) in the Experimental Section of manuscripts, adhering to journal guidelines for compound preparation and characterization .
- Provide supplementary data (e.g., NMR spectra, GC-MS chromatograms) in standardized formats to enable replication .
Q. What role does this compound play in plant volatile organic compound (VOC) studies?
- As a green-leaf volatile, it acts as an herbivore-induced plant volatile (HIPV) in ecological studies. Use dynamic headspace sampling coupled with GC-MS to quantify emissions under controlled stress conditions (e.g., insect feeding) .
Advanced Research Questions
Q. How can contradictory findings about this compound’s metabolic effects in cancer models be resolved?
- Context : Butanoate derivatives exhibit dual roles—promoting ATP production via acetyl-CoA in cancer cells while suppressing tumorigenesis in adenomas .
- Methodology :
- Perform meta-analyses of transcriptomic and metabolomic datasets (e.g., PICRUSt2 for functional prediction) to identify tissue-specific metabolic fluxes .
- Validate findings using qRT-PCR on butanoate metabolism genes (e.g., bdhB, gctB) in patient-derived organoids .
- Data Interpretation : Use sensitivity analyses to distinguish context-dependent effects (e.g., tissue microenvironment, microbial consortia) .
Q. What computational models predict the oxidative stability of this compound under varying conditions?
- Adapt kinetic models for methyl butanoate oxidation (e.g., autoignition mechanisms) to study thermal degradation pathways .
- Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the ester and alkene groups, identifying vulnerable sites for radical attack .
Q. How does stereochemistry (Z/E isomerism) influence the biological activity of this compound?
- Experimental Design : Synthesize and isolate (Z)- and (E)-isomers using chiral column chromatography. Compare their bioactivity in olfaction assays (e.g., insect electrophysiology) or microbial inhibition studies .
- Data Analysis : Correlative studies using molecular docking to assess isomer-specific interactions with olfactory receptors or microbial enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
